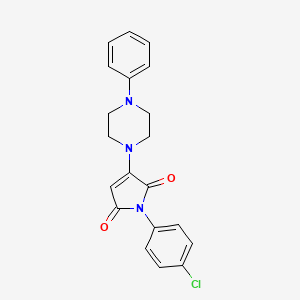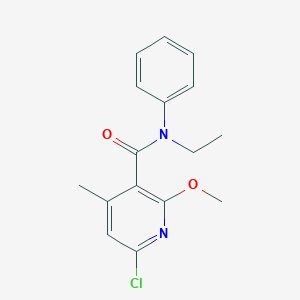![molecular formula C18H18BrN3O4S B11082599 5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11082599.png)
5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-thiophenecarboxaldehyde, which is then reacted with other reagents to form the final compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic uses is ongoing, with a focus on its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but they may involve binding to enzymes or receptors that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide include:
- 5-bromo-2-(pyrrolidin-1-yl)pyridine
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromo-2,1,3-benzothiadiazole
Uniqueness
What sets 5-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide apart from these similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H18BrN3O4S |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C18H18BrN3O4S/c1-2-9-26-12-5-3-11(4-6-12)22-16(23)10-13(18(22)25)20-21-17(24)14-7-8-15(19)27-14/h3-8,13,20H,2,9-10H2,1H3,(H,21,24) |
InChI Key |
DKYWPLIQTYEWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-benzylidene-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11082522.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide](/img/structure/B11082529.png)
![2,4,5,6-tetrachloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11082544.png)
![11-(1-Naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11082547.png)
![4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B11082552.png)
![1,3,7-Trimethyl-8-[[2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-yl]sulfanyl]purine-2,6-dione](/img/structure/B11082570.png)
![ethyl 4-({[(2Z)-2-{(2Z)-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11082579.png)
![7-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082581.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B11082592.png)

![N-Cyclohexyl-N'-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea](/img/structure/B11082602.png)

![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11082620.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11082621.png)
